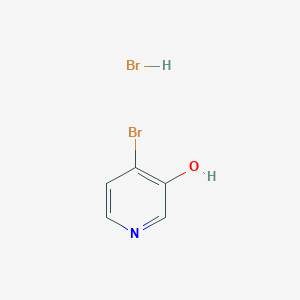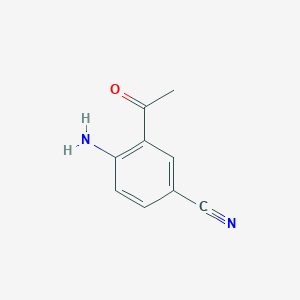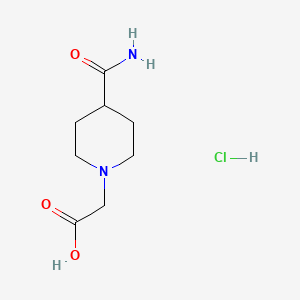![molecular formula C15H16Cl2N2O B1521181 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride CAS No. 1214011-90-1](/img/structure/B1521181.png)
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride
Vue d'ensemble
Description
“2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O•HCl and a molecular weight of 311.21 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O.ClH/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,18,19);1H . This indicates the presence of a benzyl group, a phenyl group, and an amino group in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 311.21 .Applications De Recherche Scientifique
Antiviral and Neuroprotective Effects The compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a derivative similar in structure, has shown promise in the treatment of Japanese encephalitis. It demonstrated significant antiviral and antiapoptotic effects in vitro and reduced viral load while increasing survival rates in infected mice. This points to its potential as a therapeutic agent in combating viral infections affecting the nervous system (Ghosh et al., 2008).
Inhibition of Detrusor Contraction N-(4-amino-2-butynyl)acetamides, structurally related, have been synthesized and evaluated for their capacity to inhibit detrusor contraction. Certain derivatives showed potent inhibitory activity with reduced anticholinergic side effects, suggesting potential applications in treating overactive bladder conditions (Take et al., 1992).
Antimicrobial Activity Novel thiazolidinone and acetidinone derivatives, including those incorporating the acetamide moiety, have demonstrated antimicrobial efficacy against a range of microorganisms. These compounds, synthesized via a series of chemical reactions, hold potential as antimicrobial agents in medical and pharmaceutical applications (Mistry et al., 2009).
Chemical Synthesis and Modification 4-Chloro-2-hydroxyacetophenone was successfully synthesized from 3-aminophenol, involving acetylation, methylation, and Fries rearrangement, yielding a compound related to acetamide derivatives. This showcases the chemical versatility and the potential for synthesizing a wide array of related compounds for various scientific applications (Teng, 2011).
Herbicide Metabolism and Safety The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been extensively studied, highlighting the complex metabolic pathways and potential health implications. This research is critical for understanding the environmental and health impacts of these widely used agricultural chemicals (Coleman et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYXHNOUHRLFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)



![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)


![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)





![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
